(1R,2S)-2-Amino-1-mesitylpropan-1-ol
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Overview
Description
(1R,2S)-2-Amino-1-mesitylpropan-1-ol is a chiral amino alcohol with significant importance in organic synthesis and pharmaceutical research. The compound features a mesityl group, which is a derivative of mesitylene, attached to a chiral center, making it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-Amino-1-mesitylpropan-1-ol can be achieved through several methods. One common approach involves the addition of a Grignard reagent to a protected cyanohydrin, followed by hydrogenation . This method ensures high diastereoselectivity and yields.
Industrial Production Methods
Industrial production often employs enantioselective synthesis techniques to ensure the desired stereochemistry. Methods such as asymmetric hydrogenation and chiral auxiliary-based synthesis are commonly used. These methods are scalable and provide high yields with excellent enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-Amino-1-mesitylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various amines, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1R,2S)-2-Amino-1-mesitylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial applications
Mechanism of Action
The mechanism of action of (1R,2S)-2-Amino-1-mesitylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, influencing their activity. The mesityl group provides steric hindrance, which can affect the binding affinity and selectivity of the compound .
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-Amino-1-phenylpropan-1-ol
- (1R,2S)-2-Amino-1-cyclohexylpropan-1-ol
- (1R,2S)-2-Amino-1-benzylpropan-1-ol
Uniqueness
(1R,2S)-2-Amino-1-mesitylpropan-1-ol is unique due to the presence of the mesityl group, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it valuable in stereochemical studies and as a chiral building block in asymmetric synthesis .
Properties
Molecular Formula |
C12H19NO |
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Molecular Weight |
193.28 g/mol |
IUPAC Name |
(1R,2S)-2-amino-1-(2,4,6-trimethylphenyl)propan-1-ol |
InChI |
InChI=1S/C12H19NO/c1-7-5-8(2)11(9(3)6-7)12(14)10(4)13/h5-6,10,12,14H,13H2,1-4H3/t10-,12-/m0/s1 |
InChI Key |
GPEZBPIDADAHQT-JQWIXIFHSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)[C@H]([C@H](C)N)O)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C(C)N)O)C |
Origin of Product |
United States |
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